Product packaging for (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid(Cat. No.:CAS No. 55078-29-0)

(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid

Cat. No.: B13606055
CAS No.: 55078-29-0
M. Wt: 204.26 g/mol
InChI Key: GAPDJIOVEVVKED-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-4-phenylbut-3-enoic acid (CAS 55078-29-0) is a high-purity, sterically hindered α,β-unsaturated carboxylic acid offered for advanced research and development. With a molecular formula of C 13 H 16 O 2 and a molecular weight of 204.26 g/mol, this compound features a tetrasubstituted alkene core, making it a sophisticated building block for constructing complex molecular architectures . This compound is fundamentally valued in organic synthesis for its highly substituted butenoic acid scaffold. The extreme steric congestion around the double bond, conferred by the gem-dimethyl group at C2 and an additional methyl at C3, presents a significant synthetic challenge and an opportunity for methodology development . Its structure, which incorporates an electron-deficient system due to the conjugation of the alkene with the carbonyl group, is susceptible to nucleophilic attack, enabling reactions like conjugate or Michael additions . This reactivity allows researchers to utilize it for the stereoselective creation of novel, structurally unique molecules and probes. Despite the recognized importance of its structural class in medicinal chemistry for providing three-dimensional complexity crucial for biological interactions, dedicated scientific studies on this specific compound are notably absent from the literature . This lack of research underscores a significant opportunity for exploration. Its potential research value is inferred from its structure; as a tetrasubstituted α,β-unsaturated carboxylic acid, it could serve as a key precursor in pharmaceutical and agrochemical development or as a scaffold for creating new chemical entities . Investigation into its properties and reactivity could unveil novel chemical transformations and biological activities, making it a compelling candidate for pioneering research projects. This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B13606055 (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid CAS No. 55078-29-0

Properties

CAS No.

55078-29-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,2,3-trimethyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C13H16O2/c1-10(13(2,3)12(14)15)9-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)

InChI Key

GAPDJIOVEVVKED-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(C)(C)C(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C(C)(C)C(=O)O

Origin of Product

United States

Mechanistic Investigations of 2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid Formation and Reactivity

Elucidation of Reaction Mechanisms in the Synthesis of 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid

The synthesis of a sterically hindered, tetrasubstituted alkene like 2,2,3-trimethyl-4-phenylbut-3-enoic acid presents a significant synthetic challenge. A plausible route would involve the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by α-alkylation to introduce the requisite methyl groups.

Stepwise Analysis of Bond Formation Events

A potential synthetic pathway could commence with a Michael addition of an organocuprate reagent to an appropriate α,β-unsaturated ester. wikipedia.orglibretexts.orglibretexts.org For instance, the reaction of a phenyl-containing cuprate with an ester of 2,3-dimethylbut-2-enoic acid would establish the carbon skeleton.

The key bond-forming events in this proposed synthesis would be:

Formation of the C3-C4 bond: This would likely be achieved via a 1,4-conjugate addition of a phenyl nucleophile to the β-carbon of a suitably substituted α,β-unsaturated ester. Organocuprates are often employed for such transformations due to their high propensity for 1,4-addition over 1,2-addition to the carbonyl group. wikipedia.orglibretexts.orglibretexts.org

Formation of the C2-Methyl and C3-Methyl bonds: These could be introduced through the alkylation of an enolate intermediate. Following the conjugate addition, the resulting enolate could be trapped with a methylating agent, such as methyl iodide.

A representative reaction sequence is depicted below: Step 1: Conjugate Addition Ph₂CuLi + (CH₃)₂C=C(CH₃)COOR → [Intermediate Enolate]

Step 2: Enolate Alkylation [Intermediate Enolate] + CH₃I → (CH₃)₂C(Ph)C(CH₃)₂COOR

Step 3: Hydrolysis (CH₃)₂C(Ph)C(CH₃)₂COOR + H₃O⁺ → 2,2,3-Trimethyl-4-phenylbut-3-enoic acid + ROH

Role of Catalysts and Reagents in Reaction Progression

The choice of reagents and catalysts is critical for the success of this synthetic sequence.

Organocuprates: Lithium diphenylcuprate (Ph₂CuLi) is a soft nucleophile that selectively attacks the β-carbon of α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.orglibretexts.org The use of a cuprate is essential to favor the desired 1,4-addition pathway.

Enolate Trapping Agents: Strong alkylating agents like methyl iodide (CH₃I) are necessary to efficiently alkylate the intermediate enolate. The stereochemical outcome of this step would be influenced by the steric hindrance around the enolate.

Solvents and Temperature: Aprotic polar solvents, such as tetrahydrofuran (THF), are typically used for organocuprate additions to stabilize the reactive species. Low temperatures are generally required to prevent side reactions.

Reagent/Catalyst Role in the Reaction Plausible Reaction Conditions
Lithium diphenylcupratePhenyl group nucleophile for 1,4-conjugate additionTHF, -78 °C
Methyl iodideMethylating agent for enolate trappingTHF, -78 °C to room temperature
Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for enolate formationTHF, -78 °C

Mechanistic Studies of Chemical Transformations Involving 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid

The reactivity of 2,2,3-trimethyl-4-phenylbut-3-enoic acid would be dictated by the presence of the carboxylic acid functionality, the sterically hindered tetrasubstituted double bond, and the phenyl group.

Exploration of Radical Pathways (e.g., photoredox induced radical cation deprotonation in related systems)

Recent advancements in photoredox catalysis have enabled a variety of transformations involving radical intermediates. In related styrenyl systems, visible-light-induced photoredox catalysis can generate a radical cation from the electron-rich styrene moiety. nih.govacs.org Subsequent deprotonation can lead to the formation of a stabilized benzylic radical.

For 2,2,3-trimethyl-4-phenylbut-3-enoic acid, a similar pathway could be envisioned:

Single-Electron Transfer (SET): An excited-state photocatalyst ([PC]) oxidizes the phenyl group of the molecule to form a radical cation. 2,2,3-Trimethyl-4-phenylbut-3-enoic acid + [PC] → [2,2,3-Trimethyl-4-phenylbut-3-enoic acid]•+ + [PC]•-

Deprotonation: A mild base in the reaction mixture could then deprotonate one of the allylic methyl groups, leading to the formation of a resonance-stabilized allylic radical.

Radical Trapping: This allylic radical could then be trapped by a variety of radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Step Description Key Intermediates
1. PhotoexcitationAbsorption of visible light by the photocatalyst.Excited state photocatalyst ([PC]*)
2. Single-Electron TransferElectron transfer from the phenyl ring to the excited photocatalyst.Radical cation of the substrate
3. DeprotonationRemoval of a proton from an allylic methyl group.Allylic radical
4. Radical ReactionThe allylic radical engages in further reactions.Functionalized product

Ionic Reaction Pathways and Intermediate Characterization

The presence of the carboxylic acid and the double bond allows for a range of ionic reactions.

Electrophilic Addition to the Alkene: Due to the steric hindrance of the tetrasubstituted double bond, electrophilic additions would likely require harsh conditions. Protonation of the double bond by a strong acid would lead to a tertiary carbocation, which could then be trapped by a nucleophile. The regioselectivity of this addition would be governed by the stability of the resulting carbocation.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical transformations such as esterification, amidation, and reduction. libretexts.orglibretexts.orgkhanacademy.org These reactions proceed through nucleophilic acyl substitution mechanisms.

The characterization of intermediates in these ionic pathways would rely on spectroscopic techniques. For instance, the formation of a carbocation intermediate in electrophilic addition could be inferred from trapping experiments and computational studies.

Transition State Analysis for Key Transformations

Computational chemistry provides valuable insights into the transition states of chemical reactions. For the proposed synthesis and reactivity of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, transition state analysis could elucidate the factors controlling selectivity and reactivity.

Conjugate Addition: The transition state for the 1,4-addition of an organocuprate would involve the coordination of the copper atom to the double bond and the carbonyl oxygen. The geometry of this transition state would determine the stereochemical outcome of the reaction.

Electrophilic Addition: The transition state for the protonation of the double bond would resemble the resulting carbocation. libretexts.orgpressbooks.pub The energy of this transition state would be influenced by the stability of the forming carbocation, with a more stable carbocation leading to a lower activation energy.

Transformation Key Features of the Transition State Controlling Factors
1,4-Conjugate AdditionCoordination of the cuprate to the enoate system.Steric hindrance, electronic effects of substituents.
Enolate AlkylationApproach of the electrophile to the enolate face.Steric bulk of the enolate and electrophile.
Electrophilic AdditionPartial formation of the C-H bond and positive charge on the adjacent carbon.Stability of the developing carbocation.

Chemical Reactivity and Transformations of 2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, though its reactivity in 2,2,3-trimethyl-4-phenylbut-3-enoic acid is significantly influenced by the adjacent sterically demanding quaternary carbon.

The conversion of carboxylic acids to esters and amides are fundamental organic reactions. However, for sterically hindered acids like 2,2,3-trimethyl-4-phenylbut-3-enoic acid, standard condensation methods are often inefficient.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is typically slow and low-yielding for sterically hindered substrates. masterorganicchemistry.com This is due to the difficulty of the nucleophilic alcohol attacking the sterically shielded carbonyl carbon. lookchem.com More effective methods involve the activation of the carboxylic acid to circumvent the steric barrier. Strategies include conversion to an acid halide or anhydride (B1165640), or the use of coupling agents. An alternative that avoids a tetrahedral intermediate is the alkylation of the carboxylate anion. lookchem.com

Amidation: Direct amidation by heating a carboxylic acid with an amine is generally a high-temperature process with limited applicability for complex molecules. For sterically hindered systems, coupling reagents are essential. However, even with standard peptide coupling reagents, the formation of amide bonds involving α,α-disubstituted amino acids or hindered amines can be challenging. chimia.chthieme.de The reaction of 2,2,3-trimethyl-4-phenylbut-3-enoic acid with amines would likely require robust coupling agents or specialized catalytic systems to achieve reasonable yields. sci-hub.seencyclopedia.pub Some zirconium and titanium-based catalysts have shown efficacy in promoting the direct amidation of sterically hindered acids. sci-hub.se

Table 1: Representative Conditions for Esterification and Amidation of Sterically Hindered Carboxylic Acids This table presents data for analogous sterically hindered systems to infer potential reaction conditions for 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid.

TransformationSubstrate TypeReagents/CatalystConditionsOutcomeReference
EsterificationSterically hindered acidAlcohol, Acid Catalyst (e.g., H₂SO₄)RefluxGenerally low yield lookchem.com
EsterificationTertiary alcohol (hindered nucleophile)Carboxylic acid, HOBt, EDC, DMAPNot specifiedHigh yield researchgate.net
AmidationSterically hindered acid and amineZrCl₄ or Ti(OⁱPr)₄Toluene, 110-150°CModerate to good yields sci-hub.se
Amidationα,α-disubstituted amino acidCp₂HfCl₂Room Temperature, 90 minSensitive to steric hindrance at the acid encyclopedia.pub

The reduction of the carboxylic acid group in α,β-unsaturated systems can lead to different products depending on the reagents and reaction conditions. The challenge lies in achieving selectivity between the carbonyl group and the conjugated double bond.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.orgwikipedia.org In the case of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, LiAlH₄ would be expected to reduce the carboxylic acid to the corresponding primary alcohol, 2,2,3-trimethyl-4-phenylbut-3-en-1-ol. It is likely that under these powerful reducing conditions, the conjugated double bond would also be reduced, leading to the saturated alcohol, 2,2,3-trimethyl-4-phenylbutan-1-ol.

Selective Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. Direct reduction is challenging as aldehydes are more easily reduced than carboxylic acids. libretexts.org Therefore, this typically requires a two-step process: activation of the carboxylic acid followed by reduction with a less reactive hydride reagent. For α,β-unsaturated carboxylic acids, copper hydride (CuH)-catalyzed systems have been developed for the enantioselective reduction to saturated β-chiral aldehydes. nih.govorganic-chemistry.org Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) can selectively reduce α,β-unsaturated carboxylic acids to the corresponding allylic alcohols, or in some systems, to the saturated alcohols. rsc.orgrsc.org These enzymatic systems offer a high degree of selectivity under mild conditions.

Table 2: Potential Reduction Pathways for 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid Based on Analogous Systems

Target ProductReagent/SystemExpected SelectivityPotential ProductReference
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Likely reduction of both C=O and C=C2,2,3-Trimethyl-4-phenylbutan-1-ol libretexts.orgwikipedia.org
Saturated AldehydeCuH-catalyzed hydrosilylationSelective 1,4-reduction of C=C and reduction of C=O2,2,3-Trimethyl-4-phenylbutanal nih.gov
Allylic AlcoholCarboxylic Acid Reductase (CAR) in vitroSelective reduction of C=O only2,2,3-Trimethyl-4-phenylbut-3-en-1-ol rsc.orgrsc.org

Reactions at the Alkenyl Group

The tetrasubstituted nature of the double bond in 2,2,3-trimethyl-4-phenylbut-3-enoic acid makes it sterically hindered and generally less reactive than less substituted alkenes. Its electronic character is influenced by conjugation to both the electron-withdrawing carboxylic acid and the phenyl group.

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. The hydrogenation of tetrasubstituted olefins is known to be challenging due to steric hindrance, often requiring harsh conditions or highly active catalysts.

For α,β-unsaturated carboxylic acids, various transition-metal catalysts (e.g., based on Rh, Ru, Ir, Co) have been developed for asymmetric hydrogenation. nih.govnih.gov Recent advances have shown that cobalt-based catalysts can effectively hydrogenate di-, tri-, and even tetrasubstituted α,β-unsaturated carboxylic acids with high yields and enantioselectivities. acs.orgnsf.gov This suggests that the asymmetric hydrogenation of 2,2,3-trimethyl-4-phenylbut-3-enoic acid to produce chiral 2,2,3-trimethyl-4-phenylbutanoic acid is feasible, likely requiring a specialized chiral catalyst to overcome the steric bulk.

Table 3: Catalyst Systems for Asymmetric Hydrogenation of Substituted α,β-Unsaturated Carboxylic Acids

Catalyst TypeSubstrate ScopeTypical ConditionsOutcomeReference
Iridium-Spiro-Phosphine-Oxazoline Complexesα,β-disubstituted and trisubstituted acrylic acidsLow H₂ pressure (<12 atm)High turnover numbers and enantioselectivities (>95% ee) nih.gov
Cobalt-Bis(phosphine) ComplexesDi-, tri-, and tetrasubstituted α,β-unsaturated carboxylic acidsH₂ (500 psi), 50°CHigh yields and enantioselectivities acs.orgnsf.gov

Electrophilic Addition: The reaction of an alkene with an electrophile is a fundamental transformation. chemistrysteps.com In 2,2,3-trimethyl-4-phenylbut-3-enoic acid, the double bond is electron-deficient due to conjugation with the carboxylic acid group, which deactivates it towards electrophilic attack compared to a simple alkene. Furthermore, the tetrasubstituted nature of the double bond presents a significant steric barrier to the approach of an electrophile. utdallas.edu Therefore, electrophilic additions, such as hydrohalogenation or hydration, are expected to be very slow and require harsh conditions, if they proceed at all.

Nucleophilic Addition: Nucleophilic conjugate addition (or Michael addition) is a characteristic reaction of α,β-unsaturated carbonyl compounds. pressbooks.pubwikipedia.org The β-carbon of the double bond is electrophilic due to conjugation with the carbonyl group. Soft nucleophiles, such as cuprates, enamines, or thiols, typically add to the β-position (1,4-addition). youtube.comyoutube.com In the case of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, both the α- and β-positions are sterically hindered by methyl groups. This steric congestion at the β-carbon would likely impede the approach of a nucleophile, making conjugate addition reactions challenging compared to less substituted systems.

Cycloaddition reactions are powerful methods for ring construction. However, the reactivity of an alkene in these reactions is highly dependent on its substitution pattern.

Tetrasubstituted alkenes are generally poor dienophiles in [4+2] cycloadditions (Diels-Alder reaction) due to steric hindrance, which disfavors the formation of the required transition state. Similarly, in 1,3-dipolar cycloadditions, such as the [3+2] cycloaddition with nitrones, sterically hindered alkenes react sluggishly. wikipedia.orgorganicreactions.org While there are examples of cycloadditions involving tetrasubstituted alkenes, they often require high temperatures, high pressures, or Lewis acid catalysis to proceed. mdpi.comnih.gov For 2,2,3-trimethyl-4-phenylbut-3-enoic acid, participation in cycloaddition reactions would be expected to be difficult due to the severe steric hindrance around the double bond.

Transformations of the Phenyl Ring and Alkyl Substituents

The phenyl ring and the trimethyl groups on the aliphatic chain of 2,2,3-trimethyl-4-phenylbut-3-enoic acid offer distinct sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Aromatic Functionalization Strategies

Halogenation: The introduction of a halogen atom (Cl, Br) onto the phenyl ring can be achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃). masterorganicchemistry.com These catalysts polarize the halogen-halogen bond, increasing the electrophilicity of the halogenating agent. masterorganicchemistry.com

Nitration: Nitration of the aromatic ring is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wiley-vch.de The reaction of cinnamic acid derivatives with cerium (IV) ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) has also been reported for the synthesis of nitro derivatives. byjus.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the phenyl ring. This is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wiley-vch.de

The regioselectivity of these reactions on 2,2,3-trimethyl-4-phenylbut-3-enoic acid would be influenced by the steric hindrance imposed by the bulky side chain, likely favoring substitution at the less hindered para-position.

Table 1: Examples of Electrophilic Aromatic Substitution on Phenylalkenoic Acid Derivatives

SubstrateReagents and ConditionsProduct(s)Observations
Cinnamic acidCe(NH₄)₂(NO₃)₆ / SiO₂, CH₂Cl₂Mixture of ortho- and para-nitrocinnamic acidsDemonstrates the use of a solid-supported reagent for nitration. byjus.com
Ethyl cinnamateHNO₃, H₂SO₄Mixture of ethyl o-nitrocinnamate and ethyl p-nitrocinnamateThe ortho:para ratio can be influenced by the reaction acidity. sigmaaldrich.com
Benzene (B151609)Br₂, FeBr₃BromobenzeneA classic example of electrophilic aromatic halogenation requiring a Lewis acid catalyst. masterorganicchemistry.com
TolueneHNO₃, H₂SO₄Mixture of o-nitrotoluene, p-nitrotoluene, and m-nitrotolueneIllustrates the directing effect of an activating alkyl group.

Modifications of the Trimethyl Groups

The three methyl groups of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, being part of a saturated alkyl chain, are generally less reactive than the phenyl ring or the double bond. However, under specific conditions, they can undergo oxidation, particularly at the benzylic position of related structures.

While direct oxidation of the gem-dimethyl group at the 2-position is challenging due to the absence of a C-H bond, the methyl group at the 3-position is allylic and potentially more susceptible to radical-mediated reactions. However, the most probable sites for oxidation on the alkyl portion of similar molecules are the benzylic C-H bonds of the alkyl substituent on the phenyl ring. For instance, alkyl side chains on a benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided there is at least one benzylic hydrogen. nih.gov In the case of a trimethyl-substituted compound like cumene (B47948) (isopropylbenzene), the benzylic position is readily oxidized. libretexts.org

The oxidation of trimethylbenzene derivatives has been studied, and the reaction pathways can be complex, often leading to a variety of oxygenated products. msu.edusigmaaldrich.com For example, the oxidation of 1,3,5-trimethylbenzene with nitric acid can yield a range of products resulting from both side-chain oxidation and aromatic nitration.

Table 2: Examples of Oxidation of Alkyl-Substituted Aromatic Compounds

SubstrateReagents and ConditionsMajor Product(s)Reaction Type
TolueneKMnO₄, H₂O, heatBenzoic acidSide-chain oxidation nih.gov
EthylbenzeneKMnO₄, H₂O, heatBenzoic acidSide-chain oxidation nih.gov
Cumene (Isopropylbenzene)Air, radical initiatorCumene hydroperoxideBenzylic oxidation libretexts.org
1,3,5-TrimethylbenzeneHNO₃Mixture of nitromesitylene and 3,5-dimethylbenzoic acidAromatic nitration and side-chain oxidation

Rearrangement Reactions (e.g., Claisen rearrangement of related butenoic acids)

While 2,2,3-trimethyl-4-phenylbut-3-enoic acid itself does not possess the required structure (an allyl vinyl ether or allyl aryl ether) to undergo a classical Claisen rearrangement, this powerful carbon-carbon bond-forming reaction is highly relevant to related butenoic acid derivatives. sigmaaldrich.com The Claisen rearrangement is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state. Several variants of the Claisen rearrangement have been developed that start from allylic alcohols or esters, which are structurally related to derivatives of butenoic acids.

Johnson-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst, such as propionic acid. byjus.com The reaction typically requires heating and proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532), which then undergoes the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. byjus.com

Ireland-Claisen Rearrangement: This rearrangement utilizes an allylic ester, which is treated with a strong base (like lithium diisopropylamide, LDA) and a silylating agent (such as trimethylsilyl (B98337) chloride, TMSCl) to form a silyl (B83357) ketene acetal. This intermediate then rearranges at or below room temperature to give a γ,δ-unsaturated carboxylic acid upon workup. A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate, which in turn controls the stereochemistry of the product.

These rearrangements offer synthetic routes to modify the carbon skeleton of butenoic acid derivatives, allowing for the introduction of new functional groups and the creation of stereocenters with high control.

Table 3: Comparison of Claisen Rearrangement Variants Applicable to Butenoic Acid Derivatives

RearrangementStarting MaterialKey ReagentsProductTypical Conditions
Johnson-ClaisenAllylic alcoholOrthoester (e.g., CH₃C(OEt)₃), cat. propionic acidγ,δ-Unsaturated esterHigh temperature (100-200 °C) wiley-vch.de
Ireland-ClaisenAllylic esterStrong base (e.g., LDA), silyl halide (e.g., TMSCl)γ,δ-Unsaturated carboxylic acidLow temperature to room temperature

Derivatization and Functionalization Strategies for 2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid

Synthesis of Derivatives via Functional Group Interconversions

The carboxylic acid group is a versatile handle for the synthesis of a wide array of derivatives through well-established functional group interconversions. These transformations primarily include esterification, amidation, and reduction to the corresponding primary alcohol.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

Reactant 1Reactant 2CatalystProduct
2,2,3-Trimethyl-4-phenylbut-3-enoic acidAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄)Corresponding Ester

Amidation: Amides are typically synthesized from carboxylic acids by first converting the acid into a more reactive derivative, such as an acyl chloride. Treatment of 2,2,3-trimethyl-4-phenylbut-3-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. Subsequent reaction with ammonia (B1221849) or a primary or secondary amine would then produce the primary, secondary, or tertiary amide, respectively. Alternatively, direct amidation can be achieved without isolating the acyl chloride by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Starting MaterialReagentsIntermediateFinal Product
2,2,3-Trimethyl-4-phenylbut-3-enoic acid1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH)Acyl chlorideAmide
2,2,3-Trimethyl-4-phenylbut-3-enoic acidAmine, DCC or EDCActivated EsterAmide

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Starting MaterialReducing AgentSolventProduct
2,2,3-Trimethyl-4-phenylbut-3-enoic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether(2,2,3-Trimethyl-4-phenylbut-3-en-1-ol)
2,2,3-Trimethyl-4-phenylbut-3-enoic acidBorane (BH₃)Tetrahydrofuran (THF)(2,2,3-Trimethyl-4-phenylbut-3-en-1-ol)

Introduction of Heteroatoms and Complex Architectures

The tetrasubstituted double bond in 2,2,3-trimethyl-4-phenylbut-3-enoic acid is a key site for introducing heteroatoms and building more complex molecular architectures. However, the steric hindrance around this double bond presents a significant challenge for many standard reactions.

Introduction of Heteroatoms:

Epoxidation: The conversion of the alkene to an epoxide introduces an oxygen atom and provides a versatile intermediate for further transformations. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. For asymmetric epoxidation, chiral catalysts can be employed. The Shi epoxidation, using a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant, is known to be effective for some sterically hindered alkenes.

Dihydroxylation: The addition of two hydroxyl groups across the double bond can be achieved using osmium tetroxide (OsO₄). To achieve enantioselectivity, the Sharpless asymmetric dihydroxylation is a powerful method. wikipedia.org This reaction utilizes a catalytic amount of OsO₄ in the presence of a chiral quinine (B1679958) ligand and a stoichiometric reoxidant. wikipedia.org For sterically hindered tetrasubstituted alkenes, specific ligands and reaction conditions may be necessary to achieve good conversion and enantioselectivity. acs.orgyork.ac.uk

Halogenation: The addition of halogens (Br₂ or Cl₂) across the double bond proceeds through a halonium ion intermediate, leading to the anti-addition of the two halogen atoms. chemistrysteps.comlumenlearning.comlibretexts.org This reaction introduces two halogen atoms, which can serve as handles for subsequent nucleophilic substitution or elimination reactions.

ReactionReagentsProduct Functional Group
Epoxidationm-CPBA or Chiral Catalyst + OxidantEpoxide
DihydroxylationOsO₄, NMO or Sharpless AD-mixVicinal Diol
HalogenationBr₂ or Cl₂Vicinal Dihalide

Development of Complex Architectures:

The construction of more complex molecular frameworks from 2,2,3-trimethyl-4-phenylbut-3-enoic acid would likely involve advanced transition metal-catalyzed reactions. Olefin metathesis, for example, is a powerful tool for the formation of new carbon-carbon double bonds. However, the steric hindrance of the tetrasubstituted alkene would necessitate the use of highly active and specialized catalysts.

Development of Chiral Derivatives and Enantiomeric Enrichment Strategies

Assuming that 2,2,3-trimethyl-4-phenylbut-3-enoic acid is synthesized as a racemic mixture, the development of chiral derivatives and strategies for enantiomeric enrichment are crucial for applications where stereochemistry is important.

Resolution of Racemic Mixtures:

A classical and widely used method for separating the enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.orgpressbooks.pub This process involves reacting the racemic acid with a single enantiomer of a chiral amine base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine. libretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.orgalmerja.com This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid.

StepProcedureOutcome
Salt FormationReaction of racemic 2,2,3-trimethyl-4-phenylbut-3-enoic acid with a single enantiomer of a chiral amine.Formation of a mixture of two diastereomeric salts.
SeparationFractional crystallization of the diastereomeric salt mixture.Separation of the less soluble diastereomer from the more soluble one.
Liberation of EnantiomersTreatment of the separated diastereomeric salts with a strong acid.Isolation of the individual enantiomers of 2,2,3-trimethyl-4-phenylbut-3-enoic acid.

Asymmetric Synthesis:

Advanced Analytical Methodologies for Structural Elucidation of 2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,2,3-trimethyl-4-phenylbut-3-enoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2,3-trimethyl-4-phenylbut-3-enoic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The two geminal methyl groups at the C2 position would likely be represented by a singlet integrating to six protons. The methyl group at the C3 position would also produce a singlet. The vinylic proton at C4 would show a characteristic chemical shift. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift (δ 170-185 ppm). The quaternary carbons at C2 and C3, as well as the carbons of the phenyl group, would also have characteristic chemical shifts. The methyl carbons would resonate in the upfield region of the spectrum.

Expected NMR Data for 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (s, 1H)175 - 185
Phenyl Group (C₆H₅)7.2 - 7.5 (m, 5H)127 - 140
C2-Methyls (-C(CH₃)₂)~1.3 (s, 6H)25 - 35
C3-Methyl (-C(CH₃)=)~1.8 (s, 3H)15 - 25
Vinylic Proton (=CH-)~6.5 (s, 1H)Not Applicable
C2 (Quaternary)Not Applicable40 - 50
C3 (Quaternary)Not Applicable130 - 140
C4Not Applicable125 - 135

Note: The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,2,3-trimethyl-4-phenylbut-3-enoic acid, the IR spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500 - 3300 (broad)
Carboxylic Acid C=OStretch1700 - 1725 (strong)
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
Alkyl C-HStretch2850 - 2970

Mass Spectrometry (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. For 2,2,3-trimethyl-4-phenylbut-3-enoic acid (C₁₃H₁₆O₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of 2,2,3-trimethyl-4-phenylbut-3-enoic acid and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For an aromatic carboxylic acid like 2,2,3-trimethyl-4-phenylbut-3-enoic acid, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification and purity assessment. By using a suitable detector, such as a UV detector set to a wavelength where the phenyl group absorbs, the presence and purity of the compound can be determined. The purity is often assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatization method is esterification, for example, to form the methyl ester. The sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the compound and any impurities based on their mass spectra and retention times.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently employed to assess the purity of a sample, monitor the progress of a chemical reaction, and identify compounds within a mixture. In the context of 2,2,3-trimethyl-4-phenylbut-3-enoic acid and its derivatives, TLC provides a preliminary yet valuable insight into the sample's composition.

The separation on a TLC plate is based on the principle of differential partitioning of the analytes between a stationary phase and a mobile phase. For butenoic acid derivatives, the stationary phase is typically a polar adsorbent such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a solid support like glass or aluminum. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.

The choice of the mobile phase is critical for achieving effective separation. For acidic compounds like 2,2,3-trimethyl-4-phenylbut-3-enoic acid, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The addition of a small amount of an acid, such as acetic acid or formic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to less streaking and more defined spots.

The position of a compound on the developed chromatogram is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is dependent on the specific stationary and mobile phases used, as well as other experimental conditions. Different derivatives of 2,2,3-trimethyl-4-phenylbut-3-enoic acid will exhibit different Rƒ values based on their polarity. For instance, more polar derivatives will have a stronger interaction with the polar stationary phase and thus will have lower Rƒ values.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Since many organic compounds are colorless, a common technique is to use a TLC plate containing a fluorescent indicator that glows under UV light (typically at 254 nm). Compounds that absorb UV light will appear as dark spots. Alternatively, the plate can be exposed to iodine vapor, which adsorbs to the organic compounds, rendering them as brown spots. Chemical staining agents can also be employed for visualization.

Below is an interactive data table illustrating hypothetical Rƒ values for 2,2,3-trimethyl-4-phenylbut-3-enoic acid and some of its potential derivatives in a given TLC system.

CompoundStructureMobile Phase SystemHypothetical Rƒ Value
2,2,3-Trimethyl-4-phenylbut-3-enoic acidC₁₃H₁₆O₂Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid0.45
Methyl 2,2,3-trimethyl-4-phenylbut-3-enoateC₁₄H₁₈O₂Hexane:Ethyl Acetate (8:2)0.60
2,2,3-Trimethyl-4-phenylbut-3-en-1-olC₁₃H₁₈OHexane:Ethyl Acetate (9:1)0.30

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (e.g., for related butenoic acids)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is particularly crucial for establishing the absolute stereochemistry of chiral molecules and for providing detailed insights into their conformational preferences in the solid state. While obtaining a single crystal of sufficient quality can be a challenge, the structural information gleaned from a successful X-ray diffraction analysis is definitive.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For chiral derivatives of butenoic acid, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of each stereocenter. This is often achieved through the use of anomalous dispersion, where the presence of a heavy atom in the structure or the use of specific X-ray wavelengths (e.g., Cu Kα radiation) allows for the differentiation between a molecule and its non-superimposable mirror image.

Furthermore, X-ray crystallography provides a detailed picture of the molecule's conformation in the crystalline state. This includes the planarity of the butenoic acid backbone, the orientation of the phenyl group relative to the double bond, and the spatial arrangement of the trimethyl substituents. This conformational information is invaluable for understanding the molecule's steric and electronic properties, which can influence its reactivity and biological activity. While the conformation in the solid state may not always be identical to that in solution, it provides a critical, low-energy snapshot of the molecular structure. The solid-state conformation of carboxylic acids is often influenced by intermolecular interactions, such as hydrogen bonding, which can also be elucidated from the crystal structure.

Advanced Techniques for Complex Mixture Analysis

The analysis of 2,2,3-trimethyl-4-phenylbut-3-enoic acid and its derivatives within complex matrices, such as reaction mixtures or biological samples, requires analytical techniques with high separation efficiency and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful hyphenated techniques that are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. For the analysis of carboxylic acids like 2,2,3-trimethyl-4-phenylbut-3-enoic acid, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. A common derivatization method is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the inner wall of the column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used for structural identification by comparing it to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. In LC-MS, the sample is dissolved in a liquid and separated on a chromatographic column packed with a stationary phase. For butenoic acid derivatives, reversed-phase chromatography is commonly employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), often with the addition of a small amount of acid like formic acid to improve peak shape.

The eluent from the LC column is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI), which generates gas-phase ions from the liquid stream. The mass spectrometer then analyzes these ions to provide mass and structural information. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds. LC-MS is particularly useful for the analysis of complex mixtures containing a variety of butenoic acid derivatives with differing polarities.

The table below summarizes the key features of GC-MS and LC-MS for the analysis of 2,2,3-trimethyl-4-phenylbut-3-enoic acid and its derivatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile or derivatized analytesSuitable for non-volatile and thermally labile analytes
Derivatization Often necessary for carboxylic acids (e.g., silylation)Generally not required
Separation Principle Partitioning between a gas mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Common Ionization Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Typical Applications Analysis of volatile and semi-volatile compounds in less complex matricesAnalysis of a wide range of compounds in complex matrices

Theoretical and Computational Studies of 2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate details of molecular structures and properties. For a molecule such as 2,2,3-trimethyl-4-phenylbut-3-enoic acid, these computational methods can provide a level of insight that is often challenging to obtain through experimental means alone.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of 2,2,3-trimethyl-4-phenylbut-3-enoic acid involves geometry optimization. This process seeks to identify the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of several single bonds, this molecule can exist in various conformations, each with a different spatial orientation of its constituent groups.

ParameterTypical Calculated Value (for analogous compounds)Comment
C=C Bond Length~1.35 ÅSlightly longer than a typical C=C double bond due to conjugation and steric effects.
C-C=O Bond Angle~120°Consistent with sp² hybridization of the carbonyl carbon.
Dihedral Angle (Phenyl Ring vs. C=C Plane)Likely non-planarSteric hindrance from the methyl groups would likely force the phenyl ring to rotate out of the plane of the double bond.

Electronic Structure and Reactivity Descriptors (e.g., Fukui analysis, molecular electrostatic potential)

The electronic structure of 2,2,3-trimethyl-4-phenylbut-3-enoic acid is characterized by the interplay of the phenyl ring, the carbon-carbon double bond, and the carboxylic acid group. These features create a conjugated system that influences the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. For 2,2,3-trimethyl-4-phenylbut-3-enoic acid, the MEP would be expected to show a region of high negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group, making this site susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group would be associated with a region of positive potential (electron-poor), indicating its propensity to be donated. The phenyl ring and the carbon-carbon double bond would exhibit regions of intermediate electron density.

Fukui Analysis: Fukui functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attack. For an α,β-unsaturated carboxylic acid like the title compound, Fukui analysis would be crucial in distinguishing the reactivity of the α- and β-carbons of the double bond. Generally, in such systems, the β-carbon is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the conjugated carboxyl group. However, the presence of bulky substituents may modulate this reactivity.

DescriptorPredicted Characteristics for 2,2,3-Trimethyl-4-phenylbut-3-enoic Acid
HOMO (Highest Occupied Molecular Orbital)Likely localized on the phenyl ring and the C=C double bond, indicating these are the primary sites for electron donation (nucleophilic character).
LUMO (Lowest Unoccupied Molecular Orbital)Expected to be distributed over the conjugated system, including the C=C double bond and the carbonyl group, highlighting the sites for electron acceptance (electrophilic character).
Fukui Function (f⁻)Higher values on the phenyl ring and C=C bond, predicting sites for electrophilic attack.
Fukui Function (f⁺)Higher values on the β-carbon and the carbonyl carbon, predicting sites for nucleophilic attack.

Reaction Pathway and Transition State Calculations

Computational methods can also be employed to explore the mechanisms of chemical reactions involving 2,2,3-trimethyl-4-phenylbut-3-enoic acid. This involves mapping the potential energy surface of a reaction to identify intermediates and, crucially, the transition states that connect them.

Density Functional Theory (DFT) Studies of Reaction Mechanisms (e.g., for related butenoic acids)

DFT studies on related butenoic acids have provided valuable insights into their reaction mechanisms. For instance, the electrophilic addition to the double bond is a common reaction for this class of compounds. Computational studies can model the step-by-step process of such a reaction, for example, the addition of a hydrogen halide (HX). This would involve the initial formation of a carbocation intermediate, and the calculations would help determine which of the two possible carbocations (at the α- or β-position) is more stable. Given the substitution pattern of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, the stability of the potential carbocation intermediates would be significantly influenced by the electronic effects of the phenyl and carboxyl groups, as well as the hyperconjugation from the methyl groups.

Prediction of Selectivities (e.g., exo-/endo- and (E)-/(Z)- selectivities)

In reactions where multiple products can be formed, transition state calculations are invaluable for predicting the selectivity. For instance, in an addition reaction to the double bond of 2,2,3-trimethyl-4-phenylbut-3-enoic acid, different stereochemical outcomes are possible. By calculating the energies of the transition states leading to these different products, it is possible to predict which product will be formed preferentially. The significant steric hindrance in this molecule would likely play a dominant role in determining the facial selectivity of an incoming reagent.

Furthermore, while the "3-enoic acid" nomenclature implies a specific stereochemistry about the double bond, computational studies could be used to determine the relative stabilities of the (E)- and (Z)-isomers. The steric interactions between the substituents would be the primary factor governing this selectivity.

Spectroscopic Property Predictions

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds. For 2,2,3-trimethyl-4-phenylbut-3-enoic acid, the prediction of its NMR and IR spectra would be of particular interest.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For 2,2,3-trimethyl-4-phenylbut-3-enoic acid, key predicted vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the double bond, and various C-H stretching and bending modes associated with the methyl and phenyl groups. The calculated frequencies can be compared with experimental data to confirm the structure of the molecule.

Spectroscopic PropertyPredicted Value/Region (for analogous compounds)Key Influencing Factors
¹³C NMR (C=O)170-180 ppmConjugation with the C=C double bond.
¹H NMR (COOH)10-12 ppmHydrogen bonding and solvent effects.
IR (C=O stretch)1680-1710 cm⁻¹Conjugation and potential for hydrogen bonding.
IR (O-H stretch)2500-3300 cm⁻¹ (broad)Strong hydrogen bonding in dimeric forms.

Computational NMR and IR Spectral Simulations

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are widely employed to simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. These simulations provide valuable insights into the relationships between molecular structure and spectral data. For a given molecule, theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C) and the vibrational frequencies of different functional groups, which correspond to peaks in an IR spectrum.

However, a thorough search of scientific databases and computational chemistry literature did not yield any studies that have performed such simulations specifically for 2,2,3-Trimethyl-4-phenylbut-3-enoic acid. Consequently, there is no published data available for theoretical NMR chemical shifts or calculated IR vibrational frequencies for this compound. The generation of such data would necessitate original research involving the use of specialized quantum chemistry software to first optimize the molecule's geometry and then perform the spectral calculations.

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding the physical and chemical behavior of a compound in different environments. nih.gov Similarly, investigating solvent effects is essential, as the polarity and nature of the solvent can significantly influence a molecule's conformation, reactivity, and spectral properties. researchgate.net Computational methods, including molecular dynamics simulations and quantum mechanical calculations, are instrumental in elucidating these complex interactions. nih.gov

Despite the importance of these studies, there is no available research in the public domain that specifically investigates the intermolecular interactions or solvent effects of 2,2,3-Trimethyl-4-phenylbut-3-enoic acid through computational modeling. Such studies would provide a deeper understanding of how this molecule interacts with itself and with various solvents at a molecular level. The absence of this research indicates a gap in the scientific knowledge regarding the detailed physicochemical properties of this compound.

2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid As a Synthetic Building Block and Intermediate

Utility in the Construction of Complex Organic Molecules

There is no available scientific literature detailing the use of 2,2,3-trimethyl-4-phenylbut-3-enoic acid as a building block in the synthesis of complex organic molecules. Its potential reactivity, based on its structure containing a carboxylic acid and a tetrasubstituted alkene, could theoretically be exploited in various organic reactions. However, no specific examples or methodologies have been reported in peer-reviewed journals.

Precursor for Advanced Materials

No research has been found to indicate that 2,2,3-trimethyl-4-phenylbut-3-enoic acid has been investigated or utilized as a monomer or precursor for the development of advanced materials such as polymers or functional coatings.

Role in the Synthesis of Specific Chemical Scaffolds

There are no documented instances of 2,2,3-trimethyl-4-phenylbut-3-enoic acid being used as a starting material or intermediate for the construction of specific chemical scaffolds. Cyclization reactions or other transformations leading to defined molecular frameworks have not been described in the accessible scientific literature.

Due to the lack of research and data, a data table on research findings cannot be generated.

Future Research Directions and Unexplored Avenues for 2,2,3 Trimethyl 4 Phenylbut 3 Enoic Acid

Development of Novel and Sustainable Synthetic Approaches

Currently, there are no established, optimized, or sustainable methods for the synthesis of 2,2,3-trimethyl-4-phenylbut-3-enoic acid reported in the scientific literature. Future research could focus on developing such pathways. A key area of investigation would be the exploration of green chemistry principles to minimize environmental impact. This could involve the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Potential synthetic strategies to explore could include:

Grignard Reactions: Investigating the reaction of a suitable Grignard reagent with a carbonyl compound, followed by dehydration and oxidation to yield the target carboxylic acid.

Wittig-type Reactions: Employing a phosphonium (B103445) ylide to form the carbon-carbon double bond, which is a cornerstone of alkene synthesis.

Heck or Suzuki Coupling: Utilizing palladium-catalyzed cross-coupling reactions to form the phenyl-alkene bond, a powerful and versatile method in modern organic synthesis.

A comparative analysis of these potential routes would be a valuable research endeavor, focusing on reaction yield, atom economy, and scalability.

Application of Advanced Catalysis in its Transformations

The application of advanced catalysis in the transformation of 2,2,3-trimethyl-4-phenylbut-3-enoic acid is an entirely unexplored field. Future research could investigate the use of various catalytic systems to functionalize the molecule. For instance, asymmetric hydrogenation of the double bond using chiral catalysts could lead to the synthesis of enantiomerically pure stereoisomers, which may have interesting biological properties.

Furthermore, the carboxylic acid group offers a handle for a variety of catalytic transformations, such as esterification, amidation, and reduction. The use of novel organocatalysts or transition-metal catalysts could provide efficient and selective methods for these transformations.

In-depth Mechanistic Understanding of Underexplored Reactions

Given the lack of reported reactions involving 2,2,3-trimethyl-4-phenylbut-3-enoic acid, any investigation into its reactivity would, by definition, be an exploration of underexplored reactions. Mechanistic studies are crucial for understanding and optimizing chemical reactions. nih.gov Future work could involve:

Kinetic Studies: To determine the rate and order of potential reactions.

Computational Modeling: To elucidate reaction pathways and transition states.

Spectroscopic Analysis: To identify and characterize reaction intermediates.

A foundational study could explore the electrophilic addition reactions of the alkene moiety or the nucleophilic substitution reactions at the carbonyl carbon. Understanding the electronic and steric effects of the trimethyl and phenyl groups on the molecule's reactivity would be a primary objective.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. thieme-connect.dethieme-connect.denih.gov The integration of the synthesis of 2,2,3-trimethyl-4-phenylbut-3-enoic acid into a continuous flow system would be a significant step towards its efficient and scalable production. thieme.de

An automated synthesis platform could be developed to rapidly screen different reaction conditions and catalysts, accelerating the optimization of its synthesis and subsequent transformations. nih.gov This approach would be particularly beneficial for exploring the vast parameter space of potential reactions involving this compound.

Advanced Computational Modeling for Predictive Chemistry

In the absence of experimental data, advanced computational modeling can provide valuable insights into the properties and potential reactivity of 2,2,3-trimethyl-4-phenylbut-3-enoic acid. Density Functional Theory (DFT) calculations could be employed to predict its geometric structure, spectroscopic properties (such as NMR and IR spectra), and electronic properties.

Furthermore, computational models could be used to predict the outcomes of potential reactions, guiding experimental design and saving valuable laboratory resources. For example, modeling could help to identify the most promising catalysts for a particular transformation or to predict the regioselectivity and stereoselectivity of a reaction.

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structural integrity of 2,2,3-trimethyl-4-phenylbut-3-enoic acid?

Methodological Answer:
Purity and structural validation require a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase C18 columns with UV detection at 210–260 nm, optimized for carboxylic acid derivatives .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm stereochemistry and substituent positions. Key signals include olefinic protons (δ 5.5–6.5 ppm) and methyl groups (δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion ([M-H]⁻) verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.